4-Méthylpyridazin-3(2H)-one

Vue d'ensemble

Description

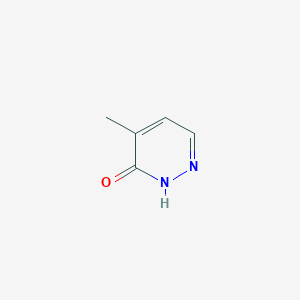

4-Methylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound is characterized by a methyl group attached to the fourth carbon of the pyridazine ring and a keto group at the third position. It is a colorless solid with significant applications in various fields of chemistry and industry.

Applications De Recherche Scientifique

Chemical Synthesis Applications

4-Methylpyridazin-3(2H)-one serves as an essential intermediate in organic synthesis. It is utilized in the development of various derivatives that exhibit diverse biological activities.

Building Block for Complex Molecules

The compound is often employed as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to various functionalized derivatives, which are crucial in drug development and material science.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a starting material for synthesizing derivatives with varied functionalities. |

| Functionalization | Enables the introduction of different substituents, enhancing biological activity. |

Biological Applications

Recent studies have highlighted the potential biological activities of 4-methylpyridazin-3(2H)-one and its derivatives, particularly in anti-inflammatory and anticancer research.

Anti-inflammatory Properties

Research has indicated that pyridazinone derivatives can act as phosphodiesterase type 4 (PDE4) inhibitors, which are promising targets for treating inflammatory diseases. For instance, compounds bearing an indole moiety have shown selective inhibition of PDE4B isoenzymes, which play a critical role in regulating pro-inflammatory cytokine production.

Anticancer Activity

Several studies have investigated the anticancer properties of pyridazinone derivatives against various cancer cell lines. For example, new pyridazinone derivatives were synthesized and evaluated for their antiproliferative effects against HCT116 colon carcinoma cells.

| Cancer Cell Line | Activity Observed |

|---|---|

| HCT116 | Some derivatives exhibited promising anti-proliferative effects . |

| SH-SY5Y | Selective cytotoxicity was noted against neuroblastoma cells . |

Medicinal Chemistry

The structural features of 4-methylpyridazin-3(2H)-one make it an attractive scaffold for drug discovery efforts targeting various diseases.

Fatty Acid-Binding Protein (FABP) Inhibitors

Recent research has focused on optimizing pyridazinone-based compounds as FABP inhibitors, which may have applications in cancer treatment and metabolic disorders. The optimization efforts led to the identification of potent analogs with improved efficacy .

| Compound | IC50 Value |

|---|---|

| Optimized Pyridazinone Derivative | IC50 = 1.57 μM, showing enhanced potency compared to previous analogs . |

Material Science Applications

In addition to biological applications, 4-methylpyridazin-3(2H)-one is being explored for its potential use in developing advanced materials and chemical sensors due to its unique electronic properties.

Advanced Materials Development

The compound's ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Mécanisme D'action

Target of Action

Pyridazine derivatives, which include 4-methylpyridazin-3(2h)-one, are known to interact with various biological targets due to their aromatic and heterocyclic structure .

Mode of Action

It’s known that pyridazine compounds can participate in various chemical reactions, such as lewis acid-mediated inverse electron demand diels-alder reactions . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.

Biochemical Pathways

Pyridazine compounds, in general, are known to be involved in a variety of chemical reactions, which could potentially influence multiple biochemical pathways .

Result of Action

Pyridazine compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the condensation of hydrazine derivatives with 1,4-diketones or 4-ketoacids. For instance, the reaction of 4-methyl-1,4-diketone with hydrazine hydrate under reflux conditions yields 4-Methylpyridazin-3(2H)-one .

Industrial Production Methods: In industrial settings, the synthesis of 4-Methylpyridazin-3(2H)-one often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, facilitating the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methylpyridazin-3-ol.

Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.

Major Products:

Oxidation: Pyridazine N-oxides.

Reduction: 4-Methylpyridazin-3-ol.

Substitution: Halogenated derivatives of 4-Methylpyridazin-3(2H)-one.

Comparaison Avec Des Composés Similaires

Pyridazine: A parent compound with no substituents.

4-Methylpyridazine: Similar structure but lacks the keto group.

3-Hydroxypyridazine: Contains a hydroxyl group instead of a keto group at the third position.

Uniqueness: 4-Methylpyridazin-3(2H)-one is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and pharmacology .

Activité Biologique

4-Methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by a methyl group at the fourth carbon and a keto group at the third position of the pyridazine ring. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents.

Chemical Structure and Properties

The molecular structure of 4-Methylpyridazin-3(2H)-one can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Ring System | Pyridazine (six-membered aromatic ring with two nitrogen atoms) |

| Substituents | Methyl group at position 4; keto group at position 3 |

4-Methylpyridazin-3(2H)-one interacts with various biological targets due to its unique structural properties. Its biological activity is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can alter metabolic pathways relevant to disease processes.

- Receptor Interaction : Research indicates that derivatives of pyridazinones can act as agonists for formyl peptide receptors (FPR), which are involved in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Methylpyridazin-3(2H)-one derivatives. For instance, research on related compounds has shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising derivatives exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency .

Anti-inflammatory Properties

Pyridazinone derivatives have been identified as potential anti-inflammatory agents. Their mechanism involves modulation of neutrophilic inflammation through activation of FPRs, leading to intracellular calcium flux and chemotaxis in human neutrophils .

Research Findings and Case Studies

- Study on Anticancer Activity :

- Inflammation Modulation :

Comparative Analysis with Related Compounds

To understand the unique biological profile of 4-Methylpyridazin-3(2H)-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| 6-Methoxy-4-methylpyridazin-3(2H)-one | Methoxy group at position 6 | Enhanced anti-inflammatory effects |

| 3-Chloro-6-methoxy-4-methylpyridazine | Chlorine substitution at position 3 | Increased reactivity; potential cytotoxicity |

| 6-Chloro-4-methylpyridazin-3(2H)-one | Chlorine at position 6 | Distinct biological activities |

Propriétés

IUPAC Name |

5-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPUWDXGIIXNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464978 | |

| Record name | 4-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33471-40-8 | |

| Record name | 4-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the hydrogen bonding pattern observed in 4-methylpyridazin-3(2H)-one?

A1: Unlike its isomers, which exist as monohydrates with extensive hydrogen bonding [], 4-methylpyridazin-3(2H)-one molecules form hydrogen-bonded dimers []. This suggests a difference in intermolecular interactions influenced by the position of the methyl group on the pyridazinone ring.

Q2: Is there any information available about the biological activity or applications of 4-methylpyridazin-3(2H)-one based on this research?

A2: The provided research focuses solely on the structural characterization of 4-methylpyridazin-3(2H)-one and its isomers []. It does not delve into its biological activity, applications, or other aspects like SAR, stability, toxicology, etc. Further research would be needed to explore these facets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.